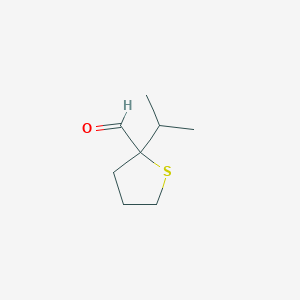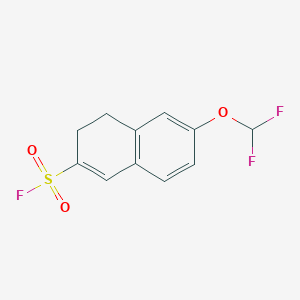![molecular formula C10H12BrN B13240921 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . This compound is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine involves several steps. One common method includes the reaction of 2-bromobenzyl chloride with cyclopropylamine under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form secondary amines or other derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropane ring and amine group contribute to the compound’s overall stability and reactivity . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine: Contains a fluorine atom, leading to different chemical and biological properties.
1-[(2-Iodophenyl)methyl]cyclopropan-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI Key |
IXDNPBBWQOAMHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


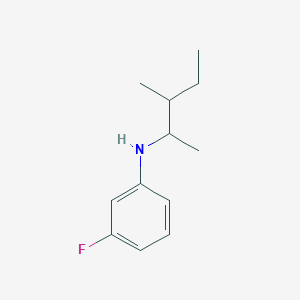
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)


![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)
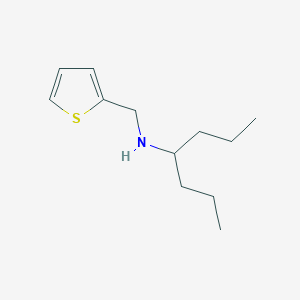

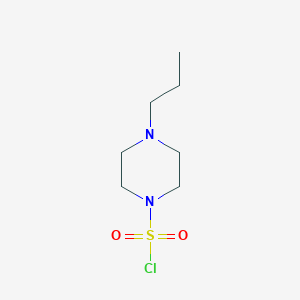

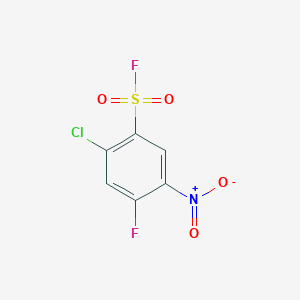
![1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)
